(R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride
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Overview
Description
“®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is a versatile chemical compound used in scientific research. It is not intended for human or veterinary use. The molecular formula is C11H13ClF3NO2, and the average mass is 283.675 Da .
Molecular Structure Analysis
The molecular formula of “®-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride” is C11H13ClF3NO2 . The average mass is 283.675 Da , and the monoisotopic mass is 283.058685 Da .Scientific Research Applications
Crystal Engineering
Baclofen, a γ-amino acid similar to (R)-3-Amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, has been studied for its properties in crystal engineering. Multicomponent crystals formed between baclofen and various acids were analyzed, highlighting the compound's role in crystal structure formation and thermal properties (Báthori & Kilinkissa, 2015).
Synthesis of Aminobutyric Acids
Research into β-substituted γ-aminobutyric acid derivatives, akin to the chemical structure of this compound, reveals their significance in synthesizing pharmacologically active substances. This includes a focus on methods for synthesizing substituted aminobutyric acids, which are of interest for their pharmacological properties (Vasil'eva et al., 2016).
Antimicrobial Activity
Amino butanoic acids have been converted into derivatives with hydrazide, pyrrole, and chloroquinoxaline moieties, showing significant antimicrobial activity against various bacteria and fungi. This indicates the potential of this compound and similar compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).
Pharmaceutical Development
The compound has been used in the synthesis of various derivatives with potential pharmaceutical applications, including CF3Se-substituted α-amino acid derivatives. These derivatives have shown effectiveness as cell growth inhibitors in cancer cell lines, indicating the compound's relevance in drug development (Han et al., 2021).
Treatment of Pulmonary Fibrosis
Derivatives of this compound have been investigated for their potential in treating idiopathic pulmonary fibrosis. Their high affinity for αvβ6 integrin and suitable pharmacokinetic properties indicate their therapeutic relevance (Procopiou et al., 2018).
Asymmetric Transfer Hydrogenation
Studies on asymmetric transfer hydrogenation of aminoalkyl chloromethyl ketones, structurally related to this compound, provide insights into the synthesis of optically active pharmaceutical intermediates (Hamada et al., 2004).
Enantiomeric Separation
The compound has been utilized in the synthesis of baclofen enantiomers, demonstrating its utility in creating optically active pharmaceutical compounds. This process involves chiral resolution and highlights the compound's role in producing enantiomerically pure substances (Camps et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO2.ClH/c12-11(13,14)8-3-1-2-7(4-8)5-9(15)6-10(16)17;/h1-4,9H,5-6,15H2,(H,16,17);1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVRYVAWNUBDCU-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C[C@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647467 |
Source
|
Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332061-80-0, 269726-73-0 |
Source
|
Record name | Benzenebutanoic acid, β-amino-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332061-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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